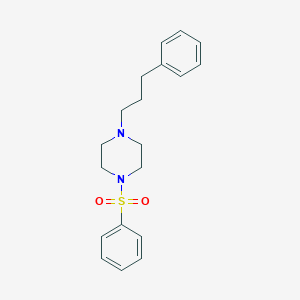![molecular formula C26H26N2O4 B247823 Biphenyl-4-yl{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247823.png)
Biphenyl-4-yl{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-4-yl{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}methanone is a synthetic compound that has been widely studied for its potential therapeutic applications. It is a member of the piperazine class of compounds and is known to have a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of Biphenyl-4-yl{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}methanone is not fully understood. However, it is thought to act on various neurotransmitter systems in the brain, including the GABA and glutamate systems. It may also have an effect on the activity of certain enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to have anticonvulsant, anti-inflammatory, and analgesic effects. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Biphenyl-4-yl{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}methanone in lab experiments is its potential therapeutic applications. It has been shown to have a range of biological activities, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method. This can make it difficult and time-consuming to produce in large quantities.
Direcciones Futuras
There are several future directions for research on Biphenyl-4-yl{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}methanone. One area of research could focus on its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its potential as an analgesic or anti-inflammatory agent. Additionally, further research could be done to better understand the compound's mechanism of action and its effects on various neurotransmitter systems in the brain.
Métodos De Síntesis
Biphenyl-4-yl{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}methanone can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-bromobiphenyl with 4-[(3,5-dimethoxyphenyl)carbonyl]piperazine in the presence of a suitable base. The resulting product is then purified using standard chromatography techniques.
Aplicaciones Científicas De Investigación
Biphenyl-4-yl{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}methanone has been extensively studied for its potential therapeutic applications. It has been found to have a range of biological activities, including anticonvulsant, anti-inflammatory, and analgesic effects. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C26H26N2O4 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C26H26N2O4/c1-31-23-16-22(17-24(18-23)32-2)26(30)28-14-12-27(13-15-28)25(29)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-11,16-18H,12-15H2,1-2H3 |
Clave InChI |
NQTHCFBKVMEVAF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methylphenoxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247741.png)
![2-(4-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B247742.png)

![1-[(4-Methylphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine](/img/structure/B247745.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247746.png)
![1-Isopropyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247748.png)
![1-[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-2-p-tolyloxy-ethanone](/img/structure/B247749.png)

![2-(4-Methoxyphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B247754.png)
![2-(3-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B247756.png)
![1-(3-Fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247757.png)
![1-[(4-Bromophenoxy)acetyl]-4-(2-methoxybenzyl)piperazine](/img/structure/B247758.png)
![2,6-Dimethoxy-4-{[4-(phenoxyacetyl)-1-piperazinyl]methyl}phenol](/img/structure/B247762.png)
![Biphenyl-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B247763.png)
